molecular formula C8H8BrNO2 B1282578 2-Amino-5-bromo-4-methylbenzoic acid CAS No. 106976-24-3

2-Amino-5-bromo-4-methylbenzoic acid

Cat. No. B1282578
M. Wt: 230.06 g/mol
InChI Key: PJGDLDZLEKENNP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylbenzoic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzoic acid framework. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives typically involves multi-step reactions starting from simpler benzoic acid compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction sequence starting from amino benzoic acid, which includes bromination, diazotization, and hydrolysis . Although the exact synthesis of 2-Amino-5-bromo-4-methylbenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to protect the methyl group and control the position of bromination.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-bromo-4-methylbenzoic acid has been studied using various techniques. For example, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were investigated using FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These studies help in understanding the stable conformations and electronic properties of the molecule, which are essential for predicting reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acids is influenced by the presence of electron-withdrawing groups, such as bromine, which can activate the ring towards further substitution reactions. The amino group also plays a crucial role in the chemical behavior of these compounds, as it can participate in the formation of amides, esters, and other derivatives. The formation of hydrogen bonds and other non-covalent interactions is also a key aspect of the chemical behavior of these molecules, as seen in the cocrystallization of 2-amino-3-bromopyridine with 4-methylbenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-4-methylbenzoic acid can be inferred from studies on similar compounds. For instance, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were analyzed using DFT, revealing insights into the vibrational modes, molecular electrostatic potential, and electronic properties . The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of related compounds have also been calculated, which are important for understanding the stability and reactivity of the molecule under different conditions .

Scientific Research Applications

  • Pharmaceutical Chemistry - SGLT2 Inhibitors

    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 2-Amino-5-bromo-4-methylbenzoic acid, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
    • The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
    • This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Materials Science - Nonlinear Optics

    • 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals .
    • The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system .
    • The recorded UV–Vis–NIR absorption and transmittance spectra reveal that the grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm .
    • The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-amino-5-bromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGDLDZLEKENNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549578
Record name 2-Amino-5-bromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methylbenzoic acid

CAS RN

106976-24-3
Record name 2-Amino-5-bromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SN Mistry, H Lim, M Jörg, B Capuano… - ACS Chemical …, 2016 - ACS Publications
Benzoquinazolinone 1 is a positive allosteric modulator (PAM) of the M 1 muscarinic acetylcholine receptor (mAChR), which is significantly more potent than the prototypical PAM, 1-(4-…
Number of citations: 14 pubs.acs.org

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